![molecular formula C4H10Cl2N4 B12690393 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride CAS No. 5459-12-1](/img/structure/B12690393.png)
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form strong hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride typically involves the reaction of N-chlorophthalimide with isocyanides and amines. This one-pot synthesis approach provides a straightforward and efficient method to obtain the compound with yields up to 81% . The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic guanylation reaction of amines with carbodiimides. This method is advantageous due to its high efficiency and the ability to produce multisubstituted guanidines .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and various metal catalysts. The conditions for these reactions are typically mild, which helps in maintaining the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, which have applications in organocatalysis and the synthesis of heterocycles .
Scientific Research Applications
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: It has applications in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of biocidal copolymers and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride involves the enhancement of acetylcholine release following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with various molecular targets, including aldehyde dehydrogenase and ribonuclease .
Comparison with Similar Compounds
Similar Compounds
N,N’-disubstituted guanidines: These compounds have similar structures and are used in similar applications.
Thioureas: These compounds are also used as guanidylating agents and have similar reactivity.
Uniqueness
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride is unique due to its specific structure, which allows for efficient synthesis and a wide range of applications. Its ability to form strong hydrogen bonds and its high basicity make it a valuable compound in various fields .
Properties
CAS No. |
5459-12-1 |
|---|---|
Molecular Formula |
C4H10Cl2N4 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C4H9ClN4.ClH/c1-3(2-5)8-9-4(6)7;/h2H2,1H3,(H4,6,7,9);1H/b8-3-; |
InChI Key |
ANUSBXZPUVWUDE-NGRDVXTNSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/CCl.Cl |
Canonical SMILES |
CC(=NN=C(N)N)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


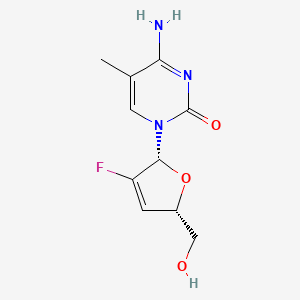
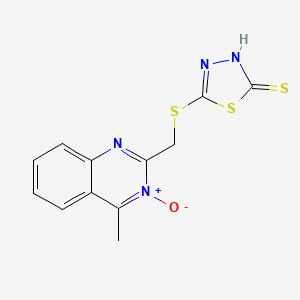

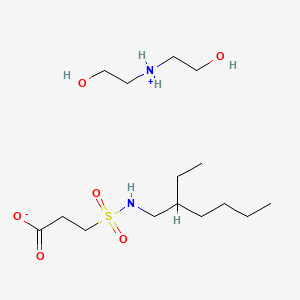
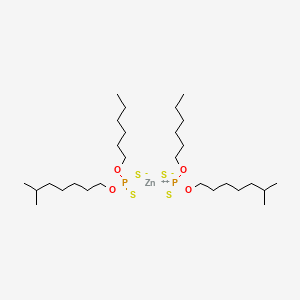
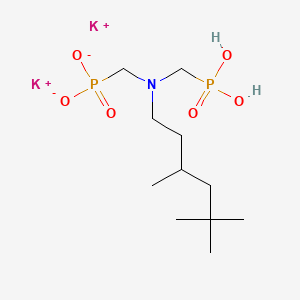
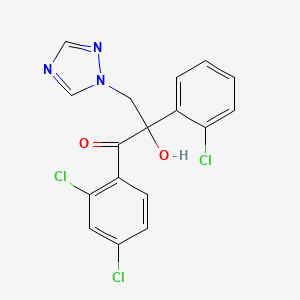
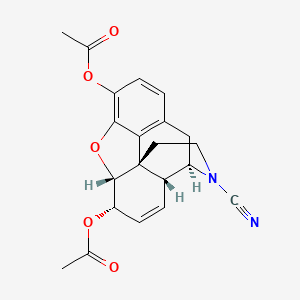

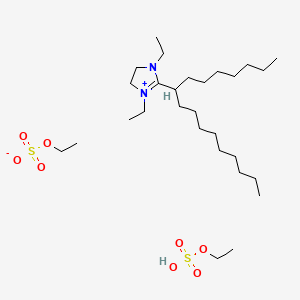
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)


